1H-Pyrrole, 2,2'-methylenebis[3-hexyl-4-methyl-
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Overview
Description
1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by its unique structure, which includes two pyrrole rings connected by a methylene bridge, with hexyl and methyl substituents on the rings.
Preparation Methods
The synthesis of 1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- can be achieved through various methods:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride.
Electrocyclic Ring Closure: This one-pot synthesis involves the reaction of chalcones with glycine esters or amides, followed by oxidation to form the pyrrole ring.
Metal-Catalyzed Conversion: Using a stable manganese complex, primary diols and amines can be converted to 2,5-unsubstituted pyrroles with water and molecular hydrogen as the only side products.
Industrial production methods often involve large-scale synthesis using these routes, optimized for yield and purity.
Chemical Reactions Analysis
1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- undergoes various chemical reactions:
Common reagents include iron (III) chloride, potassium permanganate, and palladium catalysts. Major products formed include pyrrole-2,5-diones and N-alkylpyrroles.
Scientific Research Applications
1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- can be compared with other pyrrole derivatives:
1H-Pyrrole, 3-methyl-: This compound has a simpler structure with a single methyl group, making it less complex.
1H-Pyrrole, 2-methyl-: Similar to 1H-Pyrrole, 3-methyl-, but with the methyl group at a different position.
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester: This compound has additional carboxylic acid and ester groups, providing different reactivity and applications.
The uniqueness of 1H-Pyrrole, 2,2’-methylenebis[3-hexyl-4-methyl- lies in its complex structure and the presence of hexyl and methyl substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
126136-05-8 |
---|---|
Molecular Formula |
C23H38N2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
3-hexyl-2-[(3-hexyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C23H38N2/c1-5-7-9-11-13-20-18(3)16-24-22(20)15-23-21(19(4)17-25-23)14-12-10-8-6-2/h16-17,24-25H,5-15H2,1-4H3 |
InChI Key |
MKLFRWSHEAOVRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(NC=C1C)CC2=C(C(=CN2)C)CCCCCC |
Origin of Product |
United States |
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